molecular formula C16H24N2O4S B5744631 N-cyclopentyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

N-cyclopentyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide

Cat. No.: B5744631
M. Wt: 340.4 g/mol
InChI Key: BCSOFUIHJXYPTQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is a chemical compound with a complex structure that includes a cyclopentyl group, a phenoxy group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps, including the formation of the phenoxyacetamide backbone and the introduction of the cyclopentyl and sulfamoyl groups. One common method involves the reaction of 4-(propan-2-ylsulfamoyl)phenol with chloroacetic acid to form the phenoxyacetic acid intermediate. This intermediate is then reacted with cyclopentylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to amines or other derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-cyclopentyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group may also play a role in binding to hydrophobic pockets within proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
  • N-cyclopentyl-2-{[4-(propan-2-yloxy)phenyl]amino}acetamide

Uniqueness

N-cyclopentyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopentyl-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-12(2)18-23(20,21)15-9-7-14(8-10-15)22-11-16(19)17-13-5-3-4-6-13/h7-10,12-13,18H,3-6,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSOFUIHJXYPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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